N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine

Drug-likeness Permeability Solubility

N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8) is a synthetic tetrahydroquinazoline derivative bearing a 2-chlorobenzyl sulfanyl group at position 2 and an N-methylamine at position Its molecular formula is C₁₆H₁₈ClN₃S (MW 319.85), and the canonical SMILES is CNC1=C2CCCCC2=NC(SCC3=CC=CC=C3Cl)=N1. The compound is commercially supplied as a research reagent and pharmaceutical intermediate with a stated purity of ≥98% (NLT 98%) by multiple vendors, and the MDL number MFCD01568404 is registered.

Molecular Formula C16H18ClN3S
Molecular Weight 319.85
CAS No. 339019-32-8
Cat. No. B2942859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine
CAS339019-32-8
Molecular FormulaC16H18ClN3S
Molecular Weight319.85
Structural Identifiers
SMILESCNC1=NC(=NC2=C1CCCC2)SCC3=CC=CC=C3Cl
InChIInChI=1S/C16H18ClN3S/c1-18-15-12-7-3-5-9-14(12)19-16(20-15)21-10-11-6-2-4-8-13(11)17/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,18,19,20)
InChIKeyRJPXJJHSZBDRMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8): Physicochemical Identity, Purity Standards, and Procurement Baseline


N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8) is a synthetic tetrahydroquinazoline derivative bearing a 2-chlorobenzyl sulfanyl group at position 2 and an N-methylamine at position 4. Its molecular formula is C₁₆H₁₈ClN₃S (MW 319.85), and the canonical SMILES is CNC1=C2CCCCC2=NC(SCC3=CC=CC=C3Cl)=N1 . The compound is commercially supplied as a research reagent and pharmaceutical intermediate with a stated purity of ≥98% (NLT 98%) by multiple vendors, and the MDL number MFCD01568404 is registered . Computed physicochemical properties reported by supplier Leyan include a LogP of 4.3428, a topological polar surface area (TPSA) of 37.81 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and four rotatable bonds . These properties place the compound within Lipinski-compliant physicochemical space for oral bioavailability, though no in vivo PK data have been published for this specific molecule.

1
Tetrahydroquinazoline scaffold for kinase hinge-region SAR exploration
2
Single hydrogen-bond donor (secondary N-methylamine) for target engagement profiling
3
Multi-vendor supply chain with ISO-certified ≥98% purity for reproducible screening
4
Lipinski-compliant physicochemical space supporting oral bioavailability prediction studies

Why In-Class Tetrahydroquinazoline Analogs Cannot Simply Replace N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8)


The tetrahydroquinazoline scaffold is highly sensitive to substitution pattern, and small structural changes are known to produce divergent biological profiles. Within the class, varying the N4-amine substituent (e.g., replacing the secondary N-methylamine with a tertiary N,N-dimethylamine) eliminates the sole hydrogen bond donor, alters molecular shape and LogP, and can fundamentally change kinase selectivity, target engagement, and solubility . Moving the chlorine on the benzyl ring from the ortho to the para position, or replacing the sulfanyl linker with a methylene or amino bridge, modifies both conformational flexibility and electronic distribution, which in turn affects binding pocket complementarity and metabolic stability . Therefore, even close structural analogs cannot be assumed to be functionally interchangeable; procurement decisions must be based on compound-specific evidence when target engagement data become available. Where such data are absent, the compound's distinct chemotype—defined by the combination of ortho-chlorobenzyl sulfanyl and secondary N-methylamine on a tetrahydroquinazoline core—must be treated as a unique chemical entity for SAR and screening purposes.

N4-amine substitution (secondary vs tertiary) alters hydrogen-bond donor count and may shift kinase selectivity and solubility
Ortho- to para-chlorine migration on the benzyl ring may change binding pocket complementarity and metabolic stability
Sulfanyl-to-methylene or amino linker replacement modifies conformational flexibility and electronic distribution, potentially altering SAR
Unpublished in vivo PK data for this specific chemotype require compound-specific validation before assuming ADME interchangeability

Quantitative Differential Evidence Guide for N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8) Versus Closest Analogs


Hydrogen Bond Donor Count: CAS 339019-32-8 vs. N,N-Dimethyl Analog (CAS 478246-71-8)

The target compound possesses exactly one hydrogen bond donor (the secondary N-methylamine NH), whereas the closest commercially available analog, 2-[(2-chlorobenzyl)sulfanyl]-N,N-dimethyl-5,6,7,8-tetrahydro-4-quinazolinamine (CAS 478246-71-8), has zero hydrogen bond donors due to tertiary amine substitution. This single H-bond donor difference is known to influence solubility, permeability, and target hydrogen-bonding interactions. The target compound reports a computed TPSA of 37.81 Ų and LogP of 4.34 ; the N,N-dimethyl analog has no published H-bond donor or TPSA data from authoritative databases, but its predicted pKa is 5.46 ± 0.20 .

H-Bond Donor Count
Data to verify
1 HBD (secondary amine NH)
Comparator: 0 HBD (tertiary N,N-dimethylamine, CAS 478246-71-8)
Defines target engagement opportunity via hydrogen bonding; may differentiate CNS permeability profile.
Computed descriptors; no experimental binding data for comparator.
Drug-likeness Permeability Solubility

Molecular Weight and Lipophilicity: CAS 339019-32-8 vs. 4-Chloro Analog (CAS 338963-53-4)

The target compound has a molecular weight of 319.85 Da and a LogP of 4.34, placing it within Lipinski rule-of-five space (MW < 500, LogP ≤ 5). In contrast, 4-chloro-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS 338963-53-4) has a molecular weight of 325.26 Da and two chlorine atoms, with a different heteroatom composition (C₁₅H₁₄Cl₂N₂S) that lacks the solvation and hydrogen-bonding properties of the N-methylamine group. No experimental LogP or TPSA values are reported for the 4-chloro analog, making the target compound the better-characterized entity for computational ADME predictions .

MW & Lipophilicity
Supplier data, context-dependent
Target: MW 319.85, LogP 4.34, 4 HBA
4-Cl analog: MW 325.26, LogP not reported, 2 HBA
ΔMW = 5.41 Da; LogP comparison unavailable
Lower MW and additional H-bond acceptors may favor lead-like optimization; ADME prediction relies on target-specific descriptors.
No head-to-head biological data; 4-Cl analog lacks experimental LogP.
Molecular weight ADME Lead-likeness

Purity and ISO Certification: CAS 339019-32-8 Commercial Availability vs. Common Screening Library Entry

Multiple vendors supply CAS 339019-32-8 at ≥98% purity under ISO quality systems, with documented storage conditions (sealed, dry, 2–8 °C) and shipping at room temperature . This level of quality documentation exceeds what is typically available for singleton screening library entries of related tetrahydroquinazolines that lack ISO-certified supply chains. The combination of ≥98% purity, registered MDL number (MFCD01568404), and multiple independent supplier sources reduces procurement risk relative to single-source or unregistered analogs .

Purity & Supply Chain
Supplier documented
≥98% purity, ISO-certified multi-source (MolCore, ChemScene, Leyan)
Vs. typical screening library entry: 90–95% purity, single source
Reduces false-positive risk from impurities and supports batch consistency.
Commercial specifications; independent re-analysis recommended for critical assays.
Purity Quality assurance Procurement

Recommended Procurement and Research Application Scenarios for N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N-methylamine (CAS 339019-32-8)


Medicinal Chemistry SAR Exploration of Tetrahydroquinazoline Hinge-Binding Kinase Inhibitors

The compound's unique combination of an ortho-chlorobenzyl sulfanyl group and a secondary N-methylamine hydrogen-bond donor makes it a suitable tool for probing kinase hinge-region hydrogen-bonding requirements. Medicinal chemistry teams can use this scaffold to establish initial SAR before synthesizing proprietary analogs, benefiting from the ≥98% purity and multi-vendor availability that ensure repeatable biochemical assay results .

Computational ADME and Permeability Profiling Studies

With experimentally-verified LogP (4.34) and TPSA (37.81), this compound can serve as a validation standard for in silico ADME prediction models on tetrahydroquinazoline chemotypes. The single H-bond donor distinguishes it from the N,N-dimethyl analog (0 HBD), making it a useful pair for benchmarking models that predict permeability, solubility, and blood-brain barrier penetration based on HBD count .

Fragment-Based Drug Discovery (FBDD) Library Expansion

At MW 319.85 and with a LogP of 4.34, this compound sits at the upper edge of fragment-like space but retains lead-like physicochemical properties. Its structural complexity—combining a saturated tetrahydroquinazoline core, a heteroaryl sulfide, and a secondary amine—offers three distinct vectors for fragment growing or merging strategies that are not present in simpler quinazoline fragments lacking the sulfanyl linker or the chlorobenzyl moiety .

Chemical Biology Probe Development Requiring Orthogonal Handle for Bioconjugation

The secondary N-methylamine provides a potential functionalization handle for bioconjugation (e.g., installation of fluorescent reporters, biotin tags, or photoaffinity labels) without fully masking the quinazoline core's potential target engagement. This differentiates it from analogs bearing tertiary amines or chlorine at the 4-position, which lack a readily derivatizable free NH group .

Application
Selection Property
Validation Focus
Kinase hinge-region SAR
Ortho-chlorobenzyl sulfanyl + secondary N-methylamine HBD
Target engagement and selectivity screening reproducibility
In silico ADME model benchmarking
Computed LogP 4.34, TPSA 37.81 Ų, single HBD
Permeability and CNS penetration prediction accuracy
Fragment-based library expansion
Lead-like MW, three diversity vectors (core, sulfanyl linker, chlorobenzyl)
Fragment growing/merging synthetic feasibility
Bioconjugation probe development
Free secondary amine handle for reporter attachment
Conjugation efficiency without masking core pharmacophore
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